Nitrilase Substrate Specificity: 4-Phenylbutyronitrile vs. 2-Phenylbutyronitrile in Synechocystis sp.
A recombinant nitrilase from Synechocystis sp. PCC 6803 efficiently hydrolyzes 4-phenylbutyronitrile to 4-phenylbutyric acid, but exhibits no detectable activity toward the positional isomer 2-phenylbutyronitrile [1]. This stark difference in substrate recognition is critical for chemoenzymatic synthesis design.
| Evidence Dimension | Nitrilase-catalyzed hydrolysis |
|---|---|
| Target Compound Data | Active substrate (product detected) |
| Comparator Or Baseline | 2-Phenylbutyronitrile (CAS 769-68-6) |
| Quantified Difference | No detectable conversion of comparator ("does not convert") |
| Conditions | Recombinant Synechocystis sp. nitrilase expressed in E. coli; standard assay |
Why This Matters
Enzymes that accept 4-phenylbutyronitrile but reject the 2-isomer enable regioselective biotransformations not possible with the comparator, making 4-phenylbutyronitrile the required substrate for this enzymatic route.
- [1] Mukherjee, C.; Zhu, D.; Biehl, E. R.; Hua, L. Exploring the synthetic applicability of a cyanobacterium nitrilase as catalyst for nitrile hydrolysis. Eur. J. Org. Chem. 2006, 23, 5238-5242. View Source
